BMS-824
Beschreibung
BMS-824 is a hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor discovered through a high-throughput screening (HTS) campaign targeting the HCV genotype 1b (GT1b) replicon . Structurally, it belongs to the iminothiazolidinone class and was identified as a potent antiviral agent with an EC50 (half-maximum effective concentration) of 5 nM in GT1b replicon assays . Its therapeutic index (TI) exceeds 10,000, indicating minimal cytotoxicity (CC50 >50 µM) .
Mechanistically, it disrupts NS5A function by altering its subcellular localization, thereby preventing the assembly of viral replication complexes (RCs) . A critical discovery was that this compound undergoes oxidative dimerization in cell culture media, generating a symmetrical dimeric species (e.g., BMS-346) with enhanced antiviral activity . This finding guided the development of optimized NS5A inhibitors, including the clinical candidate BMS-790052 (daclatasvir), which retains the symmetrical pharmacophore .
Eigenschaften
CAS-Nummer |
1265321-97-8 |
|---|---|
Molekularformel |
C27H25F3N4O5 |
Molekulargewicht |
542.5152 |
IUPAC-Name |
2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid |
InChI |
InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1 |
InChI-Schlüssel |
YBQLZPRLWZZECJ-OXQOHEQNSA-N |
SMILES |
O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-824; BMS 824; BMS824; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key NS5A Inhibitors and Their Properties
Key Findings:
Potency and Genotype Coverage: this compound and BMS-858 are highly potent against GT1b but lack efficacy against GT1a. In contrast, BMS-790052 achieves pan-genotypic activity (EC50 = 86 pM across genotypes) due to its optimized symmetrical structure . BMS-346, derived from this compound dimerization, bridges the gap between early hits and clinical candidates by demonstrating improved potency and resistance profile retention .
Mechanism of Action: this compound and BMS-790052 both disrupt NS5A localization and RC assembly, but BMS-790052’s symmetrical design enhances binding to the NS5A dimer interface, explaining its broader genotype coverage .
Resistance Profiles :
- Resistance mutations (e.g., L31V, Y93H) are common across this inhibitor class. However, BMS-790052’s structural rigidity reduces susceptibility to resistance compared to this compound .
Development Pipeline Insights
The evolution from this compound to BMS-790052 highlights key strategies in NS5A inhibitor design:
- Dimerization-Driven Optimization : this compound’s spontaneous dimerization revealed the importance of symmetry for potency, directly informing the synthesis of BMS-346 and BMS-790052 .
- Pharmacophore Refinement: Removal of metabolically unstable moieties (e.g., thiazolidinone in this compound) and incorporation of rigid linkers (e.g., in BMS-790052) improved stability and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
